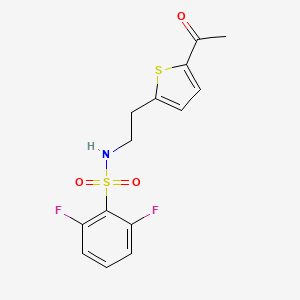

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide

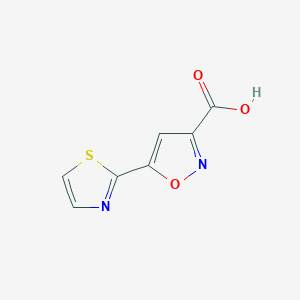

The compound this compound is a derivative of benzenesulfonamide, which is a core structure in many pharmacologically active compounds. Benzenesulfonamides have been extensively studied for their inhibitory activities against various enzymes, including cyclooxygenases (COX-1 and COX-2) , acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The introduction of fluorine atoms and acetyl groups to the benzenesulfonamide structure has been shown to enhance selectivity and potency in COX-2 inhibition .

Synthesis Analysis

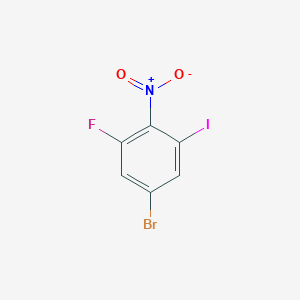

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For example, the synthesis of 4-bromophenyl-4-ethoxybenzenesulfonamide, a related compound, was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is likely that a similar approach could be used to synthesize the compound , with the appropriate acetylthiophenyl and difluorobenzenesulfonyl chloride precursors.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR (1H & 13C) and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the positions of substituents on the benzene ring, which is crucial for understanding the compound's biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of an acetyl group can facilitate acetylation reactions, as seen in the case of N-acetyl-2-carboxybenzenesulfonamides, which can acetylate the Ser(530) hydroxyl group in the COX-2 enzyme . The introduction of fluorine atoms can also affect the reactivity and selectivity of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. For example, the introduction of electron-withdrawing groups like fluorine can affect the compound's acidity and lipophilicity . Additionally, the presence of different substituents can lead to variations in intermolecular interactions, as observed in mixtures of N-methylbenzenesulfonamide with various solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide and its derivatives have been explored in various studies for their synthesis and characterization. These compounds are often synthesized through reactions involving different organic compounds and have been characterized using spectral methods (Ş. Küçükgüzel et al., 2013). Another study involved the 1,4-addition of diorganozincs to α,β-unsaturated ketones, showcasing the versatility of these compounds in organic synthesis (M. Kitamura et al., 2000).

Enzyme Inhibition and Computational Studies

Several derivatives have been evaluated for their potential as enzyme inhibitors. N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, demonstrating significant activities against certain enzymes (N. Riaz, 2020). Similarly, another study synthesized and evaluated N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their enzyme inhibitory effects (M. Mphahlele et al., 2021).

Potential Therapeutic Applications

Research has been conducted on the potential therapeutic applications of these compounds. For instance, their use in anticancer and radiosensitizing treatments has been explored, with some compounds showing promising activities against human tumor cell lines (M. Ghorab et al., 2015). The potential for these compounds to act as inhibitors of carbonic anhydrases, which are enzymes implicated in various diseases, has also been investigated (Pınar Eraslan-Elma et al., 2022).

Material Science and Chemistry

These compounds have also been studied in material science and chemistry contexts. For example, they have been used to functionalize polymeric materials (Y. Hori et al., 2011), and in the synthesis and characterization of new metallophthalocyanines (Beytullah Ertem et al., 2017).

Environmental Studies

Environmental studies have also been conducted to understand the occurrence and impact of these compounds. For instance, the occurrence and source characterization of perfluorochemicals, including these sulfonamides, in urban watersheds have been investigated to understand their environmental impact (V. T. Nguyen et al., 2011).

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide” and related compounds may be the subject of future research in medicinal chemistry.

Wirkmechanismus

Target of Action

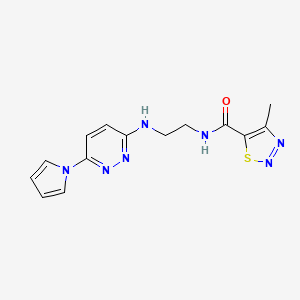

Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide may have a similar mechanism of action.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Action Environment

Environmental factors can often play a significant role in the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S2/c1-9(18)13-6-5-10(21-13)7-8-17-22(19,20)14-11(15)3-2-4-12(14)16/h2-6,17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFRGBKJAKQJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)